molecular formula C12H9ClN2O2S B5559691 N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-74-3

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5559691
CAS No.: 82366-74-3
M. Wt: 280.73 g/mol
InChI Key: PDPPVIICILSBPL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. This compound has garnered attention due to its promising pharmacological properties, including anti-cancer and anti-microbial activities .

Preparation Methods

The synthesis of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-chlorophenyl isothiocyanate in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are generally mild, and the yields range from moderate to excellent (56–85%) .

Chemical Reactions Analysis

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It achieves this by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway . Additionally, the compound’s anti-microbial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells, leading to cell lysis and death .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPPVIICILSBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352425
Record name N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-74-3
Record name N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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